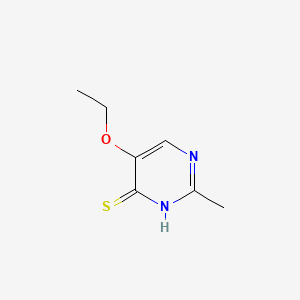
4(1H)-Pyrimidinethione, 5-ethoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-methylpyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are diazines with nitrogen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes an ethoxy group at the 5th position, a methyl group at the 2nd position, and a thione group at the 4th position. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-methylpyrimidine-4(3H)-thione typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions generally include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of 5-ethoxy-2-methylpyrimidine-4(3H)-thione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-ethoxy-2-methylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-ethoxy-2-methylpyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-2-methylpyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-5-ethoxy-2-methylpyrimidine: Similar structure but with a chlorine atom instead of a thione group.
5-ethoxy-2-methylpyrimidine-4-amine: Similar structure but with an amino group instead of a thione group.
Uniqueness
5-ethoxy-2-methylpyrimidine-4(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
5-ethoxy-2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C7H10N2OS/c1-3-10-6-4-8-5(2)9-7(6)11/h4H,3H2,1-2H3,(H,8,9,11) |
Clave InChI |
LEGNEDVXAGFASF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CN=C(NC1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
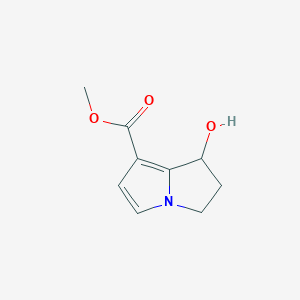
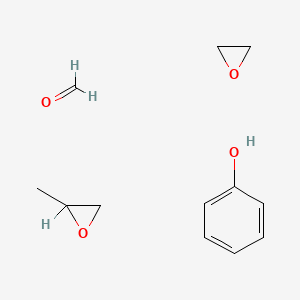
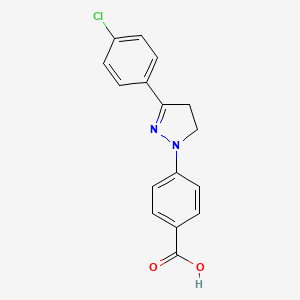
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)

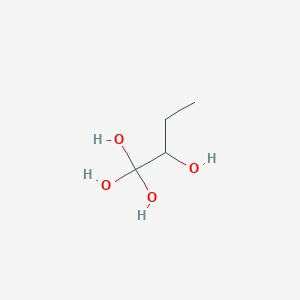



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

